1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
Description
This compound features a pyrrole core substituted with a 2-methoxyethyl group at position 1 and methyl groups at positions 2 and 5. The ethanone moiety is linked to a sulfanyl group attached to a 4-methyl-[1,2,4]triazolo[4,3-a]quinoline heterocycle.
Synthetic routes likely involve condensation reactions of α,β-unsaturated ketones with heterocyclic thiols, analogous to methods described for related pyrazole and triazole derivatives .
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14-11-17-7-5-6-8-19(17)26-21(14)23-24-22(26)29-13-20(27)18-12-15(2)25(16(18)3)9-10-28-4/h5-8,11-12H,9-10,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTRHEYLZHHITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)C4=C(N(C(=C4)C)CCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone , also referred to by its chemical identifiers and CAS number (929848-99-7), has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrrole ring substituted with a methoxyethyl group and a triazoloquinoline moiety linked via a thioether bond. The unique arrangement of functional groups suggests a variety of interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
- Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. Mechanistic studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell culture models. This suggests potential applications in treating inflammatory diseases.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole and triazole moieties may interact with enzymes involved in nucleic acid synthesis, effectively disrupting cellular processes in pathogenic organisms.
- Modulation of Signaling Pathways : The compound appears to influence signaling pathways associated with cell survival and apoptosis, particularly through the modulation of NF-kB and MAPK pathways.
- Receptor Interactions : There is evidence suggesting that the compound interacts with specific receptors involved in immune responses, enhancing its anti-inflammatory effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 20 µg/mL. |
| Study 2 | Reported IC50 values for cancer cell lines (e.g., MCF-7) at approximately 15 µM, indicating moderate potency as an anticancer agent. |
| Study 3 | In vivo models showed reduced inflammation markers when administered in doses of 50 mg/kg body weight. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and three analogs:
Key Observations:
The thiadiazole in introduces a sulfur-rich moiety, which may improve redox activity but reduce solubility compared to nitrogen-dominant heterocycles.
Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
